

Dodecylguanidine Acetate: A Comprehensive Physicochemical Profile for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: **Dodecylguanidine**

Cat. No.: **B090949**

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An In-depth Technical Guide

Dodecylguanidine acetate, also known by its common name dodine, is a cationic surfactant with well-established applications as a fungicide in agriculture. Its amphiphilic nature, characterized by a long hydrophobic dodecyl chain and a hydrophilic guanidinium headgroup, imparts unique physicochemical properties that are of significant interest to researchers in various fields, including drug development. This technical guide provides a detailed overview of the core physicochemical properties of **dodecylguanidine** acetate, complete with experimental protocols and a visualization of its mechanism of action.

Physicochemical Properties

The fundamental physicochemical characteristics of **dodecylguanidine** acetate are summarized in the tables below. These properties are crucial for understanding its behavior in various systems, including its formulation, stability, and biological activity.

Table 1: General Physicochemical Properties of **Dodecylguanidine** Acetate

Property	Value	Reference(s)
Chemical Name	1-Dodecylguanidinium acetate	[1]
Common Name	Dodine	[1]
CAS Number	2439-10-3	[1] [2]
Molecular Formula	C15H33N3O2	[1] [2]
Molecular Weight	287.44 g/mol	[1] [3]
Appearance	White crystalline solid	[1] [2]

Table 2: Thermodynamic and Solubility Properties of **Dodecylguanidine** Acetate

Property	Value	Reference(s)
Melting Point	132-136 °C	[2] [4] [5]
Solubility in Water	630 mg/L (at 25 °C)	[4] [6]
Solubility in Organic Solvents	Soluble in alcohols (e.g., ethanol, methanol); practically insoluble in most other organic solvents.	[1]
pKa	>13 (strong base)	[6]
Critical Micelle Concentration (CMC)	25 µmol/L (in aqueous solution) 9.5 mM (at 54 °C, determined by conductivity)	[7] [8]

Note on CMC: There is a notable discrepancy in the reported Critical Micelle Concentration (CMC) values for **dodecylguanidine** acetate. An earlier study suggested a CMC around 25 µmol/L, while a later investigation using conductivity measurements indicated a significantly higher CMC of 9.5 mM at 54°C^{[7][8]}. This difference may be attributable to variations in experimental conditions, such as temperature and the presence of electrolytes, which can significantly influence micelle formation^{[9][10]}. The Krafft temperature, the temperature at which the solubility of a surfactant equals its CMC, was found to be approximately 52°C,

suggesting that micellization is more favorable at elevated temperatures[8]. Researchers should consider these factors when working with **dodecylguanidine** acetate in solution.

Experimental Protocols

This section outlines detailed methodologies for the determination of key physicochemical properties of **dodecylguanidine** acetate, based on established standard protocols.

Melting Point Determination (Capillary Method)

The melting point of **dodecylguanidine** acetate can be determined using the capillary method as described in various pharmacopeias and standard test guidelines[11][12][13].

Apparatus:

- Melting point apparatus (e.g., Thiele tube or automated instrument)
- Capillary tubes (sealed at one end)
- Thermometer (calibrated)
- Mortar and pestle

Procedure:

- Ensure the **dodecylguanidine** acetate sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
- Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
- Place the capillary tube in the heating block or oil bath of the melting point apparatus.
- Heat the apparatus at a steady rate of approximately 10°C per minute until the temperature is about 20°C below the expected melting point.
- Reduce the heating rate to 1-2°C per minute to allow for accurate observation.

- Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).
- The reported melting point is the range between these two temperatures.

Solubility Determination (Flask Method - OECD Guideline 105)

The aqueous solubility of **dodecylguanidine** acetate can be determined following the flask method, which is suitable for substances with solubilities above 10^{-2} g/L[1][5][14][15][16].

Apparatus:

- Constant temperature water bath or shaker
- Glass flasks with stoppers
- Analytical balance
- Centrifuge (optional)
- Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

- Add an excess amount of solid **dodecylguanidine** acetate to a glass flask containing deionized water. The excess is necessary to ensure saturation.
- Stopper the flask and place it in a constant temperature bath or shaker set to a specific temperature (e.g., 25°C).
- Agitate the mixture for a sufficient time to reach equilibrium. A preliminary test can be conducted to determine the required equilibration time.
- After equilibration, allow the undissolved solid to settle. If necessary, centrifuge the solution to separate the solid phase.

- Carefully withdraw a known volume of the clear supernatant (the saturated solution).
- Determine the concentration of **dodecylguanidine** acetate in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- The solubility is reported as the mass of solute per volume or mass of the solvent (e.g., mg/L or g/100g).

pKa Determination (Potentiometric Titration - OECD Guideline 112)

The acid dissociation constant (pKa) of the guanidinium group in **dodecylguanidine** acetate can be determined by potentiometric titration[2][3][4][6].

Apparatus:

- pH meter with a suitable electrode
- Burette
- Stirrer
- Constant temperature jacketed beaker
- Standardized solution of a strong acid (e.g., HCl)

Procedure:

- Dissolve a precisely weighed amount of **dodecylguanidine** acetate in carbonate-free deionized water in the jacketed beaker.
- Maintain a constant temperature throughout the experiment.
- Immerse the pH electrode in the solution and allow it to equilibrate.
- Titrate the solution with the standardized strong acid, adding the titrant in small increments.

- Record the pH of the solution after each addition of the titrant.
- Continue the titration well past the equivalence point.
- Plot the pH of the solution as a function of the volume of titrant added.
- The pKa can be determined from the titration curve. It is the pH at which half of the guanidinium groups are protonated.

Critical Micelle Concentration (CMC) Determination (Conductivity Method)

The CMC of **dodecylguanidine** acetate, an ionic surfactant, can be determined by measuring the electrical conductivity of its aqueous solutions at various concentrations[17][18][19][20].

Apparatus:

- Conductivity meter with a conductivity cell
- Volumetric flasks
- Magnetic stirrer and stir bars
- Constant temperature bath

Procedure:

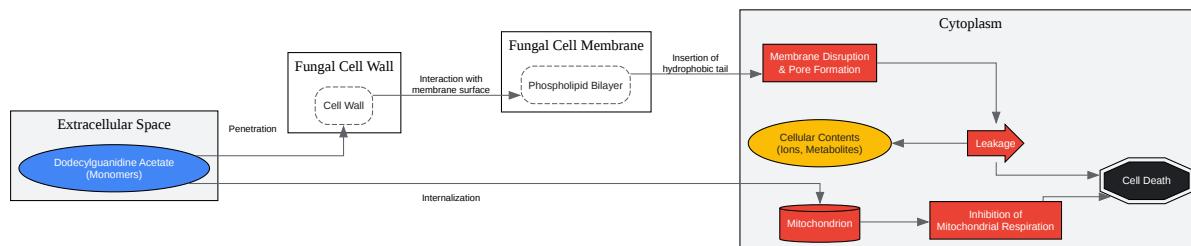
- Prepare a stock solution of **dodecylguanidine** acetate in deionized water.
- Prepare a series of dilutions of the stock solution to cover a range of concentrations both below and above the expected CMC.
- Place the conductivity cell in a sample solution held at a constant temperature.
- Measure the electrical conductivity of each solution, ensuring the temperature is stable.
- Plot the specific conductivity (κ) as a function of the surfactant concentration.

- The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC. This is because below the CMC, the conductivity increases linearly with the concentration of monomeric surfactant ions. Above the CMC, the formation of micelles leads to a change in the slope of the conductivity versus concentration plot, as the mobility of the larger micelles is different from that of the individual ions.

Mechanism of Action

The primary fungicidal and antibacterial activity of **dodecylguanidine** acetate is attributed to its ability to disrupt cell membranes[7][21][22]. As a cationic surfactant, the positively charged guanidinium headgroup interacts with the negatively charged components of fungal and bacterial cell membranes, such as phospholipids. This interaction, coupled with the insertion of the hydrophobic dodecyl tail into the lipid bilayer, leads to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death. Additionally, some studies suggest that dodine can also inhibit mitochondrial respiration, further contributing to its antimicrobial effects[22][23][24][25].

The following diagram illustrates the proposed mechanism of action of **dodecylguanidine** acetate on a fungal cell.



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